2-(2-(Methylsulfonyl)phenyl)acetic acid
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Overview
Description
2-(2-(Methylsulfonyl)phenyl)acetic acid is an organic compound with the molecular formula C9H10O4S It is a derivative of phenylacetic acid, where a methylsulfonyl group is attached to the phenyl ring
Mechanism of Action
Target of Action
The primary target of 2-(2-(Methylsulfonyl)phenyl)acetic acid is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The affected pathway is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects include a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyl)phenyl)acetic acid typically involves the reaction of 2-(Methylsulfonyl)phenylacetic acid with appropriate reagents. One common method includes the use of ethyl acetate and n-heptane as solvents, followed by refluxing and cooling to obtain the desired product . Another method involves the reaction of 1-(4-Methanesulfonyl-phenyl)-ethanone with morpholine and elemental sulfur under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process typically includes steps such as extraction, refluxing, and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenylacetic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(Methylsulfonyl)phenyl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Similar in structure but with the methylsulfonyl group attached to the para position of the phenyl ring.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have an indole ring attached to the phenyl ring and exhibit dual antimicrobial and anti-inflammatory activities.
Uniqueness
2-(2-(Methylsulfonyl)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2-methylsulfonylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYARTYRXSPXKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546795 |
Source
|
Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142336-20-7 |
Source
|
Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methanesulfonylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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